molecular formula C16H19N5O3 B12189399 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

Cat. No.: B12189399
M. Wt: 329.35 g/mol
InChI Key: DYKFQUWCWUVYAG-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole-Piperazine Hybrid Compounds

Evolution of Hybrid Pharmacophores

Benzimidazole-piperazine hybrids emerged as a strategic response to the limitations of single-pharmacophore drug candidates. Early work in RAS-targeted therapies identified benzimidazole cores as effective scaffolds for SOS1 agonism, with piperazine moieties introduced to optimize binding interactions. For example, compound 10 in SOS1 agonist research demonstrated a 4-fold improvement in EC50 values compared to predecessor molecules through direct charge-charge interactions with Asp887. Parallel developments in acetylcholinesterase inhibition revealed that benzimidazole-piperazine hybrids achieved IC50 values as low as 0.20 ± 0.01 µM, underscoring their broad applicability.

Table 1: Key Milestones in Benzimidazole-Piperazine Hybrid Development
Year Development Impact on Compound Design
2018 SOS1 agonist benzimidazoles with 2-piperazine Established direct Asp887 interactions
2023 Piperazine-benzimidazole enzyme inhibitors Demonstrated dual AChE/BuChE inhibition
2024 Oligomeric benzimidazole electronic studies Revealed optoelectronic tunability

The integration of pentanamide backbones into these systems represents a third-generation design strategy, leveraging amide-based hydrogen bonding networks to stabilize protein-ligand complexes.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

InChI

InChI=1S/C16H19N5O3/c22-13(20-16-18-11-4-1-2-5-12(11)19-16)6-3-7-15(24)21-9-8-17-14(23)10-21/h1-2,4-5H,3,6-10H2,(H,17,23)(H2,18,19,20,22)

InChI Key

DYKFQUWCWUVYAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Core Benzimidazole Formation

The benzimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine derivatives. A common approach involves reacting 1,2-diaminobenzene with carbonyl-containing intermediates under acidic or oxidative conditions . For example:

  • Cyclocondensation with α-keto esters :

    • o-Phenylenediamine reacts with ethyl levulinate (5-oxopentanoate) in acetic acid at 80–100°C for 6–12 hours, forming 2-aminobenzimidazole intermediates .

    • Yields: 65–75% after recrystallization from ethanol .

    • Key challenge : Competing side reactions (e.g., over-oxidation) require strict temperature control .

  • Alternative routes :

    • Chlorosulfonation of pre-formed benzimidazoles (e.g., 2-(2-methoxyphenyl)-1H-benzimidazole) followed by nucleophilic substitution with piperazine derivatives .

    • Microwave-assisted cyclization reduces reaction time to 1–2 hours with comparable yields .

Pentanamide Chain Assembly

The 5-oxopentanamide linker is typically constructed via:

  • Stepwise acylation :

    • Activation of 5-oxopentanoic acid with carbodiimides (e.g., EDC/HOBt) followed by coupling with the benzimidazole-piperazine intermediate .

    • Conditions : Room temperature, 4–6 hours in dichloromethane or THF.

    • Yield : 70–80% after aqueous workup .

  • One-pot sequential reactions :

    • Simultaneous cyclization and acylation using mixed anhydride methods (e.g., isobutyl chloroformate) .

    • Advantage : Reduces purification steps; achieves 65–70% overall yield .

Industrial-Scale Synthesis and Purification

Large-scale production emphasizes solvent recovery and minimal chromatographic steps:

  • Crystallization-driven purification :

    • Crude product is dissolved in hot ethanol/water (3:1), cooled to 0–5°C, and filtered to isolate >98% pure compound .

    • Particle size control : Antisolvent (hexane) addition ensures uniform crystal formation .

  • Continuous flow chemistry :

    • Microreactors enable precise control of exothermic steps (e.g., cyclocondensation), improving reproducibility .

    • Throughput : 5–10 kg/day with 90% purity post-crystallization .

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

  • MS (ESI+) : m/z 329.35 [M+H]⁺, consistent with molecular formula C₁₆H₁₉N₅O₃ .

  • ¹H NMR (DMSO-d₆): δ 2.45–2.60 (m, 4H, piperazine), 3.40–3.55 (m, 2H, CH₂CO), 7.20–7.80 (m, 4H, benzimidazole) .

Challenges and Mitigation Strategies

  • Byproduct formation :

    • N-Overalkylation during piperazine coupling is minimized using excess 3-oxopiperazine (1.5 eq) and low temperatures (0–5°C) .

  • Solvent selection :

    • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds related to the benzimidazole family, including derivatives like N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide, exhibit significant antibacterial properties. For instance, a study evaluated various benzimidazole derivatives for their activity against Gram-positive and Gram-negative bacteria. Compounds were tested at a concentration of 100 µg/mL, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its potential in cancer treatment. Research indicates that benzimidazole derivatives can act as inhibitors of specific cancer cell lines. The ability of this compound to inhibit tumor growth and induce apoptosis in cancer cells is currently under investigation .

Neuropharmacological Effects

Compounds similar to this compound have shown potential in modulating neurotransmitter systems. Studies on related benzimidazole derivatives have demonstrated their affinity for serotonin receptors, which could lead to applications in treating mood disorders and anxiety .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Benzimidazole Derivative : Starting from commercially available 1,2-phenylenediamine, the initial step involves cyclization to form the benzimidazole ring.
  • Formation of Piperazine Moiety : The piperazine component is synthesized separately and then coupled with the benzimidazole derivative through amide bond formation.
  • Final Product Isolation : The final compound is purified using standard techniques such as recrystallization or chromatography.

Case Study 1: Antibacterial Screening

A study published in Der Pharma Chemica assessed the antibacterial efficacy of various benzimidazole derivatives, including those structurally related to N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-[...] pentanamide. The results indicated that specific derivatives exhibited zones of inhibition exceeding 28 mm against Gram-positive bacteria .

Case Study 2: Cancer Cell Line Inhibition

Research conducted on the anticancer properties of benzimidazole derivatives showed that certain compounds significantly inhibited proliferation in multiple cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (CAS 1144496-32-1)
  • Structure : Replaces the 3-oxopiperazine with a furan-substituted pyrrolidine ring.
  • The furan group may reduce polarity compared to the oxopiperazine, impacting solubility (predicted density: 1.463 g/cm³) .
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide (AG-E-42994)
  • Structure : A butanamide chain (shorter than pentanamide) with a benzimidazolone group.
  • Key Differences :
    • Reduced chain length may lower bioavailability due to faster metabolic clearance.
    • The benzimidazolone moiety (vs. benzimidazol-2-ylidene) lacks imine conjugation, affecting metal-binding capacity .
5-Oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide (CAS 1324074-12-5)
  • Structure : Substitutes benzimidazol-2-ylidene with a pyrrole-ethyl group and replaces 3-oxopiperazine with pyridinyl-piperazine.
  • Molecular weight (369.5 g/mol) is higher than the target compound, possibly affecting diffusion rates .
Physicochemical Comparison
Property Target Compound N-(4-Methoxyphenyl)pentanamide CAS 1324074-12-5
Molecular Weight ~380–400 (estimated) 221.3 369.5
logP Moderate (predicted ~2.5) 2.1 2.8 (estimated)
TPSA High (>100 Ų) 69.1 Ų 95 Ų
Solubility Moderate (polar groups) High (methoxy group) Low (pyrrole substituent)
Antiparasitic Activity
  • N-(4-Methoxyphenyl)pentanamide : Exhibits significant activity against Toxocara canis (EC₅₀ ~10 µM) with low cytotoxicity, attributed to optimized logP and TPSA .
  • Target Compound : The benzimidazol-2-ylidene and 3-oxopiperazine groups may target parasitic tubulin or proteases, though experimental validation is needed.
Anticancer Potential
  • Biotinylated Colchicine Derivatives () : Demonstrate tubulin-binding activity. The target compound’s benzimidazole core could mimic this mechanism .
  • CAS 1144496-32-1: No direct data, but furan-pyrrolidine analogs often show cytotoxicity via DNA intercalation .
Computational Predictions
  • AutoDock4 Analysis () : The 3-oxopiperazine moiety may form hydrogen bonds with aspartate residues in proteases or kinases, similar to piperazine-containing antipsychotics .
  • Multiwfn () : Electron localization function (ELF) analysis could predict reactive sites for further functionalization .

Key Advantages and Limitations

Compound Advantages Limitations
Target Compound High polarity for solubility, dual heterocycles for multitarget activity Synthetic complexity (multiple steps)
N-(4-Methoxyphenyl)pentanamide Low toxicity, ease of synthesis Limited structural diversity
CAS 1144496-32-1 Conformational rigidity for selective binding Lower predicted solubility

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, particularly focusing on its antibacterial properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. Its molecular formula is C16H19N5O3C_{16}H_{19}N_{5}O_{3}, and it has a molecular weight of 329.35 g/mol . The presence of both the benzimidazole and piperazine rings enhances its solubility and bioactivity, making it a candidate for drug development.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of 1,2-phenylenediamine as a starting material has been common in synthesizing related benzimidazole derivatives .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For example, a study on novel 1,3-dihydro-2H-benzimidazol derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested at a concentration of 100 µg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with results indicating high activity (≥28 mm zone of inhibition) for several derivatives .

CompoundZone of Inhibition (mm)Activity Level
6e29Highly Active
6f29Highly Active
6g28Highly Active
Ciprofloxacin (Standard)28Standard

Other Pharmacological Effects

In addition to antibacterial activity, compounds with similar structures have been investigated for other pharmacological effects. These include:

  • Antiviral Activity : Some benzimidazole derivatives have shown promise as non-nucleoside inhibitors of HIV reverse transcriptase .
  • Anticancer Properties : Certain analogs have been noted for their potential anticancer effects, acting through various mechanisms such as apoptosis induction in cancer cell lines .
  • Enzyme Inhibition : Compounds in this class may also act as inhibitors of specific enzymes involved in disease pathways, contributing to their therapeutic potential.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives against multiple bacterial strains. The study concluded that modifications to the benzimidazole structure could significantly enhance antibacterial potency. For instance, the introduction of specific substituents on the piperazine ring was correlated with improved activity against resistant strains .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide and analogous compounds?

The synthesis of benzimidazole-piperazine hybrids typically involves coupling reactions between substituted piperazine derivatives and benzimidazole precursors. For example, and describe the use of 1-(aryl)piperazine intermediates reacted with pentanamide-linked quinoline derivatives under reflux conditions. Key steps include:

  • Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) for linking the pentanamide backbone.
  • Purification : Normal-phase chromatography (e.g., dichloromethane → ethyl acetate → methanol gradients) followed by amine-phase chromatography to resolve polar impurities (yields: 41–44%) .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethoxy) on the arylpiperazine moiety improve solubility but may reduce reaction yields due to steric hindrance .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

1H NMR is indispensable for verifying the benzimidazole and piperazine moieties. Key spectral features include:

  • Benzimidazole protons : Aromatic signals at δ 7.0–9.5 ppm (e.g., δ 9.09 ppm for the imidazole NH in ).
  • Piperazine protons : Broad singlets at δ 2.4–3.1 ppm (e.g., δ 2.58 ppm for N–CH2 groups in ).
  • Pentanamide backbone : Triplet signals for methylene groups (δ 2.44–2.50 ppm, J = 7.4–7.5 Hz) .
    Complementary techniques like HPLC-MS (for purity >95%) and FTIR (amide C=O stretch at ~1650 cm⁻¹) are recommended for full characterization.

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., benzimidazole NH ↔ imidazolidine tautomers) or rotameric equilibria in the piperazine ring. Strategies include:

  • Variable-temperature NMR : To freeze rotameric conformations and simplify splitting patterns .
  • 2D NMR (COSY, HSQC) : For assigning overlapping proton environments (e.g., distinguishing quinoline vs. benzimidazole aromatic protons) .
  • DFT calculations : To predict tautomeric stability and compare theoretical/experimental spectra ( ) .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Molecular docking and QSAR modeling can prioritize targets (e.g., kinases, GPCRs) based on structural motifs:

  • Piperazine moiety : Predicted to engage in hydrogen bonding with Asp/Glu residues in enzyme active sites.
  • Benzimidazole core : May intercalate into hydrophobic pockets (e.g., ATP-binding sites).
    highlights AI-driven platforms like COMSOL Multiphysics for simulating ligand-receptor dynamics and optimizing pharmacophore models .

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

Design of Experiments (DoE) approaches are critical:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; dichloromethane/ethyl acetate mixtures balance reactivity and purity .
  • Catalyst optimization : Pd/C or Ni catalysts for Suzuki couplings (if applicable) or acid scavengers (e.g., polymer-bound TEA) to stabilize intermediates.
  • Scale-up challenges : Continuous-flow systems reduce purification bottlenecks observed in batch processes ( ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy (analogous to ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste disposal : Follow EPA guidelines for amide-containing compounds (incineration or hydrolysis under basic conditions) .

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